3,4-Dimethyl-1H-pyrazole hcl
Description
Contextualization of 3,4-Dimethyl-1H-Pyrazole HCl within Pyrazole (B372694) Chemistry
Within the broad family of pyrazoles, 3,4-Dimethyl-1H-pyrazole hydrochloride (HCl) emerges as a compound of particular interest. It is the hydrochloride salt of 3,4-dimethyl-1H-pyrazole, a modification that enhances its stability and solubility, facilitating its practical application in various chemical processes. The substitution pattern of two methyl groups at the 3 and 4 positions of the pyrazole ring is a key structural feature that influences its chemical behavior and biological interactions. This specific arrangement distinguishes it from other pyrazole derivatives and provides a unique platform for the synthesis of more complex molecules.
Overview of Research Trajectories for the Chemical Compound
Research concerning this compound has primarily focused on its utility as a versatile building block in organic synthesis. Its structure is a valuable precursor for creating a diverse range of derivatives with potential applications in medicinal chemistry and agriculture. Investigations have explored its role in the development of novel compounds with antimicrobial and anti-inflammatory properties. Furthermore, its application as a reagent and intermediate in the synthesis of agrochemicals has been noted, highlighting its potential as a growth regulator and pest control agent. The reactivity of the pyrazole core and the attached methyl groups allows for various chemical transformations, making it a focal point for synthetic chemists aiming to construct new and functionalized heterocyclic systems.
Interactive Data Tables
Physical and Chemical Properties of 3,4-Dimethyl-1H-pyrazole and its Hydrochloride Salt
| Property | 3,4-Dimethyl-1H-pyrazole | This compound |
| Molecular Formula | C5H8N2 nih.gov | C5H9ClN2 chemscene.com |
| Molecular Weight | 96.13 g/mol nih.gov | 132.59 g/mol |
| CAS Number | 2820-37-3 nih.gov | 202842-99-7 |
| Appearance | Data not available | Data not available |
| Solubility | Data not available | Likely differs from the free base, with enhanced aqueous solubility. |
| Stability | The hydrochloride salt form enhances stability. | More stable than the free base. |
Spectroscopic Data of Pyrazole Derivatives
| Type of Spectroscopy | General Observations for Pyrazole Derivatives |
| ¹H NMR | The chemical shifts of protons on the pyrazole ring and its substituents are characteristic. For example, the C4-H of a pyrazole ring often appears as a singlet. Methyl protons typically appear as singlets in the upfield region. nih.govjocpr.com |
| ¹³C NMR | The carbon signals of the pyrazole ring and any attached functional groups provide key structural information. The chemical shifts of the ring carbons are indicative of the electronic environment within the heterocycle. nih.gov |
| IR Spectroscopy | Characteristic bands for C=N stretching are typically observed. If other functional groups are present, their characteristic absorption bands will also be visible. nih.govjocpr.com |
| Mass Spectrometry | The molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation patterns can offer further structural insights. nanobioletters.com |
Crystallographic Data of a Related Pyrazole Derivative
| Parameter | 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Two independent molecules are found in the unit cell. arkat-usa.org |
| Key Structural Features | Bond distances and angles are within expected values. arkat-usa.org |
Note: Specific crystallographic data for this compound was not found. The table presents data for a structurally related compound to illustrate the type of information obtained from crystallographic studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZJRWQCRQKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466110 | |
| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202842-99-7 | |
| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 1h Pyrazole Hcl
De Novo Synthesis Routes for the 3,4-Dimethyl-1H-Pyrazole Core
The formation of the 3,4-dimethyl-1H-pyrazole ring can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern catalytic approaches. These methods provide access to the core structure, which can then be converted to its hydrochloride salt.
Catalytic Approaches in Pyrazole (B372694) Ring Formation
Modern synthetic methods increasingly rely on catalytic systems to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses dedicated solely to 3,4-dimethyl-1H-pyrazole are not extensively documented in readily available literature, general catalytic methods for pyrazole synthesis are applicable. For instance, heterogeneous nickel-based catalysts have been employed in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. nih.gov This approach offers the advantage of catalyst reusability and mild reaction conditions.
Another catalytic strategy involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) for the oxidative allylation of 1,3-dicarbonyl compounds, which can then be cyclized with hydrazines in a one-pot process to yield pyrazoles. organic-chemistry.org Furthermore, copper-catalyzed condensation reactions provide an acid-free pathway to pyrazoles at room temperature. researchgate.net
Table 1: Overview of Catalytic Approaches for Pyrazole Synthesis
| Catalytic System | Reactants | Key Features |
|---|---|---|
| Heterogeneous Nickel | Hydrazine (B178648), Ketone, Aldehyde | Room temperature, catalyst reusability. nih.gov |
| Cerium(IV) Ammonium Nitrate | 1,3-Dicarbonyl, Allyltrimethylsilane, Hydrazine | One-pot oxidative allylation and cyclization. organic-chemistry.org |
| Copper Salts | 1,3-Diketone, Hydrazine | Acid-free conditions, room temperature. researchgate.net |
Multi-step Organic Synthesis Pathways
Another versatile pathway involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,4-dimethyl-1H-pyrazole, the appropriate precursor would be 3-methyl-2,4-pentanedione, which upon reaction with hydrazine, yields the desired pyrazole. This classical Knorr pyrazole synthesis is a widely used and reliable method. rrbdavc.org
A patented industrial process describes a synthesizing method of 3,4-dimethylpyrazole phosphate (B84403) (DMPP) starting from butanone and paraformaldehyde, which undergo condensation, cyclization with hydrazine, dehydrogenation, and finally salt formation. This method is highlighted for its use of low-cost and readily available raw materials, moderate reaction conditions, and high yield. umich.edu
Table 2: Selected Multi-step Syntheses of 3,4-Dimethyl-1H-Pyrazole
| Starting Materials | Key Steps | Overall Yield |
|---|---|---|
| Butanone, Paraformaldehyde, Hydrazine hydrate (B1144303) | Condensation, Cyclization, Dehydration | 52.5% google.com |
| 3-Methyl-2,4-pentanedione, Hydrazine | Cyclocondensation | - |
| Butanone, Paraformaldehyde, Hydrazine | Condensation, Cyclization, Dehydrogenation, Salt Formation | High Yield umich.edu |
Derivatization Strategies via Functional Group Interconversions at the Pyrazole Nucleus
The 3,4-dimethyl-1H-pyrazole core, once synthesized, offers multiple sites for further chemical modification. The nitrogen atoms of the pyrazole ring and the C-5 position are particularly amenable to a variety of functional group interconversions, enabling the synthesis of a vast library of derivatives.
N-Substitution Reactions of 3,4-Dimethyl-1H-Pyrazole
The presence of a reactive N-H proton in 3,4-dimethyl-1H-pyrazole allows for a wide range of N-substitution reactions, including N-alkylation and N-arylation. These reactions are crucial for modulating the electronic properties and steric profile of the molecule.
N-Alkylation: The alkylation of pyrazoles can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds by deprotonation of the pyrazole with a base, followed by nucleophilic attack on the alkyl halide. researchgate.net For unsymmetrical pyrazoles, a mixture of N-1 and N-2 alkylated isomers is often obtained. More advanced methods, such as acid-catalyzed N-alkylation using trichloroacetimidates, have also been developed, offering an alternative to base-mediated protocols. scribd.com
N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for this transformation. nih.gov Copper-diamine catalyzed N-arylation of pyrazoles with aryl iodides or bromides has been shown to be a general and efficient method that tolerates a variety of functional groups. umich.edu
Table 3: N-Substitution Reactions of Pyrazoles
| Reaction Type | Reagents and Conditions | Key Features |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | Forms N-alkyl pyrazoles; potential for isomeric mixtures. researchgate.net |
| N-Alkylation | Trichloroacetimidate, Brønsted acid | Acid-catalyzed; avoids strong bases. scribd.com |
| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | High temperatures often required. nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Milder conditions compared to Ullmann. |
| N-Arylation (Copper-Diamine Catalyzed) | Aryl iodide/bromide, CuI, Diamine ligand, Base | General method with good functional group tolerance. umich.edu |
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring
The aromatic nature of the pyrazole ring allows for electrophilic substitution reactions, while the introduction of activating or deactivating groups can facilitate nucleophilic substitutions.
Electrophilic Substitution: The C-4 position of the pyrazole ring is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. researchgate.net Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), and Vilsmeier-Haack formylation (using a mixture of phosphorus oxychloride and dimethylformamide). semanticscholar.orgchim.it The Vilsmeier-Haack reaction is a particularly useful method for introducing a formyl group at the C-4 position, which can then serve as a handle for further transformations. researchgate.net
Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally less facile and typically requires the presence of strong electron-withdrawing groups to activate the ring. nih.gov For instance, halogenated pyrazoles can undergo nucleophilic displacement of the halide by various nucleophiles. The introduction of nitro groups also significantly enhances the susceptibility of the pyrazole ring to nucleophilic attack.
Table 4: Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagents | Position of Substitution |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C-4 semanticscholar.org |
| Halogenation | N-Halosuccinimides (NBS, NCS) | C-4 chim.it |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-4 researchgate.net |
| Nucleophilic Substitution | Requires electron-withdrawing groups | Typically C-3 or C-5 nih.gov |
Condensation Reactions and Heterocyclic Annulations Involving 3,4-Dimethyl-1H-Pyrazole HCl
The functional groups introduced onto the 3,4-dimethyl-1H-pyrazole scaffold can be utilized in condensation and annulation reactions to construct fused heterocyclic systems. These reactions significantly expand the structural diversity of compounds accessible from this starting material.
Condensation Reactions: A formyl group introduced at the C-5 position of the pyrazole ring via methods like the Vilsmeier-Haack reaction can readily undergo condensation with active methylene (B1212753) compounds. scribd.com This provides a versatile route to a variety of substituted pyrazole derivatives.
Heterocyclic Annulations: 3,4-Dimethyl-1H-pyrazole and its derivatives can serve as precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems. For example, aminopyrazole derivatives can be used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. Similarly, pyrazolo[3,4-b]pyridines can be prepared from the reaction of aminopyrazoles with various 1,3-dielectrophiles. The hydrochloride salt of 3,4-dimethyl-1H-pyrazole can be neutralized in situ to provide the free base for these annulation reactions.
Table 5: Heterocyclic Annulation Reactions from Pyrazole Precursors
| Fused Heterocycle | Pyrazole Precursor | Reagents for Annulation |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | β-Dicarbonyl compounds |
| Pyrazolo[3,4-b]pyridine | Aminopyrazole derivative | 1,3-Dielectrophiles |
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of this compound and its analogues is a crucial aspect of modern medicinal and process chemistry, aiming to reduce the environmental impact of chemical manufacturing. jk-sci.comalfa-chemistry.com Key strategies include the use of environmentally benign solvents, the development of solvent-free reaction conditions, the application of alternative energy sources like microwave and ultrasonic irradiation, and the use of recyclable catalysts. jk-sci.comalfa-chemistry.com
A significant focus in the green synthesis of pyrazole derivatives is the replacement of hazardous solvents with greener alternatives. alfa-chemistry.com Water and ethanol (B145695) are often highlighted as eco-friendly solvents for such syntheses. organic-chemistry.org For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved in a water-ethanol mixture, which significantly reduces the environmental footprint of the reaction. organic-chemistry.org Another approach is the use of "on water" synthesis, a method that leverages the unique properties of water to accelerate reactions, as demonstrated in the synthesis of pyrazole-3-carboxylate derivatives. researchgate.net
Solvent-free conditions represent an even more environmentally friendly approach, eliminating solvent waste altogether. nih.gov These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry, or by heating the neat reaction mixture. nih.govmdpi.com For example, a one-pot, three-component reaction for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been developed under solvent-free conditions by grinding the reactants at room temperature. mdpi.com
The use of alternative energy sources is another cornerstone of green pyrazole synthesis. Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgpharmaguideline.com In one study, the synthesis of pyrano[2,3-c]pyrazole derivatives that took 1.4 hours with conventional heating was completed in just 25 minutes with an improved yield under microwave irradiation. organic-chemistry.org Similarly, ultrasonic irradiation has been employed to facilitate the catalyst-free synthesis of pyrazole derivatives in an aqueous medium, offering excellent yields. organic-chemistry.org
The development of sustainable and recyclable catalysts is also a key area of research. nih.govnih.gov Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com Silica-supported catalysts, for example, have been utilized for the synthesis of bioactive pyrazoles under solvent-free conditions and have demonstrated excellent recyclability for up to six consecutive cycles without a significant loss in efficiency. nih.gov Nanocatalysts are also emerging as highly efficient and reusable options for the synthesis of pyrazole analogues. nih.gov
Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, which reduces waste, saves time, and improves atom economy. organic-chemistry.org The synthesis of various pyrazole derivatives, including pyranopyrazoles, has been effectively achieved through one-pot MCRs, which align well with the principles of green chemistry. organic-chemistry.orgnih.gov
While many of these examples focus on more complex pyrazole derivatives, the principles are directly applicable to the synthesis of simpler analogues of 3,4-Dimethyl-1H-pyrazole. For instance, the synthesis of 3,4-dimethylpyrazole phosphate (DMPP) has been approached with methods that aim to reduce the use of harsh reagents like concentrated sulfuric acid, indicating a move towards greener industrial processes. google.com
Table 1: Comparison of Green Synthetic Methodologies for Pyrazole Analogues
| Green Chemistry Principle | Methodology | Reactants/Catalyst | Conditions | Advantages |
|---|---|---|---|---|
| Use of Green Solvents | Aqueous Synthesis | Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Water, ultrasonic irradiation | Avoids hazardous organic solvents, excellent yields. organic-chemistry.org |
| Solvent-Free Conditions | Mechanochemistry | 3-chloro-2,4-pentanedione, thiophenols, hydrazine hydrate | Grinding, room temperature | Eliminates solvent waste, simple procedure. mdpi.com |
| Alternative Energy Sources | Microwave Irradiation | Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | H2O–ethanol | Reduced reaction time, increased yield. organic-chemistry.org |
| Recyclable Catalysts | Heterogeneous Catalysis | Phenylhydrazine, ethyl acetoacetate, aldehydes | Silica-bonded N-(propylaminobenzene)sulfonic acid, 80°C | High yield, catalyst reusable for multiple cycles. nih.gov |
| Atom Economy | Multicomponent Reaction | Malononitrile, hydrazine hydrate, ethyl acetoacetate, substituted aldehydes | Yttrium iron garnet catalyst, 80°C, solvent-free | One-pot synthesis, reduced waste, excellent yields. mdpi.com |
Mechanism-Based Reaction Design for this compound Synthesis
The synthesis of this compound is fundamentally rooted in the principles of the Knorr and Paal-Knorr pyrazole syntheses, which involve the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. jk-sci.comnih.govwikipedia.org A thorough understanding of the reaction mechanism is paramount for the rational design of a synthetic route that is efficient, selective, and scalable.
The classical Knorr pyrazole synthesis utilizes a 1,3-dicarbonyl compound and a hydrazine derivative as starting materials. jk-sci.comnih.gov The mechanism proceeds through an initial acid-catalyzed attack of a hydrazine nitrogen atom on one of the carbonyl carbons to form an imine. slideshare.net Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a second imine formation and cyclization. slideshare.net The final step involves the elimination of water to yield the aromatic pyrazole ring. jk-sci.com The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens. rsc.org
For the synthesis of 3,4-Dimethyl-1H-pyrazole, a direct 1,3-dicarbonyl precursor would be 3-methyl-2,4-pentanedione. However, a more common and industrially relevant approach involves the in-situ generation of a suitable precursor from readily available starting materials like butanone and paraformaldehyde. google.comresearchgate.net In this designed pathway, butanone first undergoes a condensation reaction with paraformaldehyde to form an α,β-unsaturated ketone, 3-methyl-3-buten-2-one. google.comgoogle.com This intermediate then serves as the 1,3-dicarbonyl equivalent for the subsequent cyclization with hydrazine.
The mechanism for the reaction of an α,β-unsaturated ketone with hydrazine involves a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. mdpi.com Understanding this mechanistic pathway allows for the strategic design of the reaction conditions. For example, the initial condensation of butanone and paraformaldehyde is often acid-catalyzed. google.com The subsequent cyclization with hydrazine hydrate can then be carried out, followed by an oxidative dehydrogenation step, sometimes using an oxidizing agent like hydrogen peroxide, to form the aromatic pyrazole ring. google.com
Mechanism-based design also informs the choice of reagents and catalysts to optimize the reaction. For instance, the use of a protonic acid in the initial condensation step facilitates the formation of the α,β-unsaturated ketone intermediate. google.com The subsequent steps can be designed as a one-pot process to improve efficiency and reduce waste. google.com Patents describing the synthesis of 3,4-dimethylpyrazole phosphate (DMPP) detail multi-step procedures that begin with butanone and paraformaldehyde, highlighting the industrial application of this mechanism-based design. google.comgoogle.com
The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 3,4-dimethylpyrazole, with hydrochloric acid. This acid-base reaction is a straightforward and well-understood transformation.
Table 2: Key Mechanistic Steps in the Designed Synthesis of 3,4-Dimethyl-1H-pyrazole
| Step | Reaction Type | Reactants | Key Intermediate | Mechanistic Rationale |
|---|---|---|---|---|
| 1 | Condensation | Butanone, Paraformaldehyde | 3-Methyl-3-buten-2-one | Acid catalysis facilitates the formation of the α,β-unsaturated ketone, which is a precursor to the 1,3-dicarbonyl system. google.com |
| 2 | Cyclization | 3-Methyl-3-buten-2-one, Hydrazine Hydrate | 3,4-Dimethyl-4,5-dihydro-1H-pyrazole | Michael addition of hydrazine followed by intramolecular cyclization forms the pyrazoline intermediate. mdpi.com |
| 3 | Dehydrogenation | 3,4-Dimethyl-4,5-dihydro-1H-pyrazole | 3,4-Dimethyl-1H-pyrazole | Oxidation to form the stable aromatic pyrazole ring. google.com |
| 4 | Salt Formation | 3,4-Dimethyl-1H-pyrazole, Hydrochloric Acid | This compound | Protonation of the basic pyrazole nitrogen to form the hydrochloride salt. |
Spectroscopic and Diffraction Based Structural Elucidation of 3,4 Dimethyl 1h Pyrazole Hcl and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy Studies (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 3,4-Dimethyl-1H-pyrazole HCl in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the electronic environment of each atom.
In the ¹H NMR spectrum, the protonated pyrazole (B372694) ring exhibits distinct signals. The C5-H proton typically appears as a singlet in the aromatic region. The two methyl groups at the C3 and C4 positions also produce sharp singlet signals in the aliphatic region of the spectrum. The acidic N-H protons of the pyrazolium (B1228807) cation often appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region. nih.gov The chemical shifts of C3 and C5 are influenced by the adjacent nitrogen atoms, while the C4 signal is affected by the methyl substituent. nih.gov The two methyl carbons give rise to signals in the upfield region. In cases of rapid proton exchange between the two nitrogen atoms, the signals for C3 and C5 can become averaged on the NMR timescale, leading to broadened peaks or a single averaged peak. nih.gov
Table 1: Typical NMR Chemical Shift Ranges for 3,4-Dimethyl-1H-pyrazole Moiety
| Nucleus | Position | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | C5-H | 7.0 - 8.0 |
| C3-CH₃ | 2.0 - 2.5 | |
| C4-CH₃ | 1.8 - 2.3 | |
| N-H | Variable, often broad | |
| ¹³C | C3 | 140 - 150 |
| C4 | 110 - 120 | |
| C5 | 130 - 140 | |
| C3-CH₃ | 10 - 15 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous signal assignment, especially in more complex derivatives. nih.gov COSY experiments would show correlations between neighboring protons, while HMBC would reveal long-range couplings between protons and carbons (e.g., between the methyl protons and the ring carbons), confirming the connectivity of the molecular framework.
Vibrational Spectroscopy Investigations (FT-IR, Raman Spectroscopy)
The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad and strong band is typically observed in the 2500–3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in the pyrazolium salt, often showing fine structure due to hydrogen bonding. researchgate.net The aromatic C-H stretching of the pyrazole ring appears just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the two methyl groups are observed in the 2850–3000 cm⁻¹ range. derpharmachemica.com
The region between 1400 and 1650 cm⁻¹ contains characteristic ring stretching vibrations (C=C and C=N), which are indicative of the aromatic pyrazole system. derpharmachemica.com Methyl group deformations (bending vibrations) are typically found around 1375 cm⁻¹ and 1450 cm⁻¹. derpharmachemica.com
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-C skeletal modes tend to produce strong signals, aiding in a comprehensive vibrational assignment.
Table 2: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100 - 3200 | Aromatic C-H Stretch |
| ~2850 - 3000 | Aliphatic C-H Stretch (Methyl) |
| ~2500 - 3200 | N-H⁺ Stretch (broad, hydrogen-bonded) |
| ~1500 - 1600 | C=N Ring Stretch |
| ~1450 - 1550 | C=C Ring Stretch |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the analysis is typically performed on the free base, 3,4-Dimethyl-1H-pyrazole, as the HCl salt readily dissociates.
The molecular formula of the free base is C₅H₈N₂, corresponding to a molecular weight of approximately 96.13 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 96. nist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation of the pyrazole ring is characteristic. The molecular ion is relatively stable due to its aromaticity. chemguide.co.uk Common fragmentation pathways involve the loss of small, stable molecules or radicals. A significant fragment is often observed at m/z 95, corresponding to the loss of a hydrogen atom ([M-H]⁺). nist.gov Another potential fragmentation involves the cleavage of a methyl group, resulting in a fragment ion corresponding to [M-CH₃]⁺. Further fragmentation can lead to the loss of HCN or N₂, characteristic of nitrogen-containing heterocyclic compounds. Analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide even more detailed fragmentation data for quantitative and qualitative analysis. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
For this compound, a single-crystal X-ray diffraction study would reveal the structure of the 3,4-dimethylpyrazolium cation and the chloride anion. The pyrazole ring is expected to be planar, consistent with its aromatic character. rdd.edu.iq The protonation would occur at one of the nitrogen atoms, and the positive charge would be delocalized across the N-N bond.
A critical feature revealed by crystallography is the hydrogen-bonding network. In the solid state, strong N-H⁺···Cl⁻ hydrogen bonds are expected to be the primary interaction linking the cations and anions into extended chains, layers, or more complex three-dimensional structures. iucr.orgnih.govresearchgate.net The specific packing motif (e.g., chains, dimers, or trimers) depends on the steric and electronic influences of the substituents on the pyrazole ring. mdpi.comresearchgate.net Analysis of the crystal structure of related pyrazolium salts shows that the N···Cl hydrogen bond distance is a key parameter in defining the crystal lattice. nih.govnih.gov
Table 3: Representative Crystallographic Parameters for a Pyrazolium Salt
| Parameter | Example Value (for Pyrazolium Chloride) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3797 |
| b (Å) | 7.3935 |
| c (Å) | 8.7051 |
| β (°) | 114.398 |
Data is for the parent pyrazolium chloride and serves as a representative example. nih.gov Specific values for this compound would require experimental determination.
Chiroptical Spectroscopy for Stereochemical Assignment of Pyrazole Derivatives
While this compound is an achiral molecule, many of its derivatives can be chiral, containing one or more stereocenters. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for assigning the absolute configuration of these chiral derivatives.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms. For a chiral pyrazole derivative, the CD spectrum provides a unique fingerprint that is directly related to its stereochemistry. The spectrum will show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of its chromophores (e.g., the pyrazole ring or other attached groups).
The absolute configuration of an unknown chiral pyrazole derivative can often be determined by comparing its experimental CD spectrum to that of a known reference compound with a similar structure. utexas.edu Enantiomers will exhibit mirror-image CD spectra, meaning their curves will have the same shape but opposite signs. nih.gov Furthermore, advanced computational methods can be used to predict the theoretical CD spectrum for a given enantiomer. By matching the calculated spectrum with the experimental one, the absolute configuration can be assigned with a high degree of confidence. Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, is another powerful chiroptical technique that provides complementary stereochemical information based on the molecule's vibrational modes. researchgate.net
Computational Chemistry and Theoretical Modeling of 3,4 Dimethyl 1h Pyrazole Hcl Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used extensively to investigate the electronic structure of organic compounds, including pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net It offers a favorable balance between computational cost and accuracy, making it the method of choice for analyzing electronic properties. eurasianjournals.com DFT calculations for 3,4-Dimethyl-1H-pyrazole HCl can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's stability and reactivity. researchgate.netnih.gov
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The MEP map helps to identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.netnih.gov For the 3,4-Dimethyl-1H-pyrazole cation, the positive charge is expected to be delocalized across the pyrazole ring and the protonated nitrogen, influencing its interaction with nucleophiles. The methyl groups act as electron-donating groups, which can affect the electron density distribution and reactivity of the pyrazole core.
Table 1: Calculated Electronic Properties of 3,4-Dimethyl-1H-pyrazole Cation (Representative DFT Data)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
| Mulliken Charge on N1 | -0.45 e | Indicates the partial charge on the N1 atom, a potential site for interaction. |
Note: The data in this table is representative of typical values for substituted pyrazoles and is for illustrative purposes.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of atoms and molecules. eurasianjournals.com For this compound, MD simulations are invaluable for studying its dynamic behavior, conformational flexibility, and interactions with its environment, particularly in a solvent like water. eurasianjournals.comeurasianjournals.com These simulations track the movements of each atom over time based on a force field, providing a detailed picture of molecular motion and intermolecular forces. eurasianjournals.com
In an aqueous solution, MD simulations can model the formation and dynamics of the solvation shell around the 3,4-Dimethyl-1H-pyrazole cation and the chloride anion. Key analyses include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute, and the study of hydrogen bonding networks. Understanding these solvation effects is critical, as they significantly influence the compound's stability, solubility, and reactivity. eurasianjournals.com Simulations can reveal how the cation and anion interact with each other and with surrounding water molecules, providing insights into ion pairing and dissociation phenomena. tandfonline.comresearchgate.net
Table 2: Key Parameters from a Representative Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Typical Finding |
|---|---|---|
| Radial Distribution Function (g(r)) | ||
| Pyrazole N-H···O(water) | Describes the distance and ordering of water molecules around the protonated nitrogen. | A sharp first peak around 1.8 Å, indicating strong hydrogen bonding. |
| Cl⁻···H(water) | Describes the hydration shell of the chloride anion. | A well-defined first solvation shell with peaks around 3.2 Å. |
| Hydrogen Bond Analysis | ||
| Average N-H···O(water) H-bonds | The average number of hydrogen bonds between the cation and water. | 2-3 hydrogen bonds, indicating strong interaction with the solvent. |
| Root Mean Square Deviation (RMSD) |
Note: The data in this table is representative and intended for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netej-chem.org For pyrazole derivatives, which exhibit a wide range of pharmacological activities, QSAR is a powerful tool for predicting the biological efficacy of new analogs and guiding rational drug design. eurasianjournals.comresearchgate.net
A QSAR model for a series of pyrazole derivatives, including 3,4-Dimethyl-1H-pyrazole as a core structure, would be built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each compound. These descriptors are then correlated with their experimentally measured biological activity (e.g., IC₅₀ values against a specific target) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netijsdr.org The resulting model can predict the activity of untested compounds, such as novel derivatives of 3,4-Dimethyl-1H-pyrazole, helping to prioritize which compounds to synthesize and test. nih.gov Key descriptors might include molecular weight, logP (lipophilicity), and electronic parameters derived from DFT calculations. researchgate.net
Table 3: Example of a QSAR Model Equation and its Statistical Validation | Equation/Parameter | Value/Description | | :--- | :--- | | Model Equation | pIC₅₀ = 0.5LogP - 0.02MW + 1.2*TPSA + 2.5 | | Statistical Parameters | | | R² (Coefficient of determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. | | Q² (Cross-validated R²) | 0.80 | A measure of the model's predictive power, obtained through cross-validation. | | RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the prediction errors. |
Note: This table presents a hypothetical QSAR model for illustrative purposes. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is molecular weight, and TPSA is the topological polar surface area.
Mechanistic Insights via Computational Reaction Pathways Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to map out the entire reaction pathway. acs.org This involves identifying and calculating the energies of reactants, transition states (TS), intermediates, and products.
By locating the transition state structures and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur), chemists can gain a deep understanding of the reaction kinetics and mechanism. acs.org For instance, the synthesis of pyrazoles often involves the cyclocondensation of hydrazines with diketones. Computational analysis could compare different possible pathways, determine the rate-determining step, and explain the observed regioselectivity. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity.
Table 4: Representative Energy Profile for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials of the reaction step. |
| Transition State (TS1) | +22.5 | The highest energy point along the reaction coordinate for this step. |
| Intermediate | -5.0 | A short-lived species formed after the first transition state. |
| Transition State (TS2) | +15.0 | The energy barrier for the conversion of the intermediate to the product. |
Note: This data is hypothetical and serves to illustrate a typical reaction energy profile calculated computationally.
Conformational Analysis and Tautomerism Investigations
Pyrazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. globalresearchonline.net For 3,4-Dimethyl-1H-pyrazole, annular tautomerism involves the movement of the hydrogen atom between the two nitrogen atoms (N1 and N2), resulting in 3,4-dimethyl-1H-pyrazole and 4,5-dimethyl-1H-pyrazole. While these are distinct compounds, the principle of tautomerism is central to pyrazole chemistry. mdpi.com In the case of 3,4-Dimethyl-1H-pyrazole itself, the two forms are identical due to symmetry. However, in unsymmetrically substituted pyrazoles, different tautomers can have distinct stabilities and properties.
Computational methods, particularly DFT, are highly effective for studying tautomerism. globalresearchonline.netmdpi.com By calculating the relative energies of the different tautomers, it is possible to predict which form will be more stable and therefore predominate under given conditions (e.g., in the gas phase or in a specific solvent). mdpi.com Solvent effects can be included in these calculations using implicit or explicit solvent models. The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state for the proton transfer.
Conformational analysis, which explores the different spatial arrangements of a molecule, is also important, though the pyrazole ring itself is largely planar and rigid. nih.gov For derivatives with flexible side chains, computational methods can identify the most stable conformers and the energy barriers between them.
Table 5: Calculated Relative Stabilities of Pyrazole Tautomers (Representative Data)
| Tautomer | Relative Energy (in vacuo) | Relative Energy (in Water) | Predicted Population (in Water) |
|---|---|---|---|
| Tautomer A | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) | 75% |
Note: This table illustrates how computational chemistry can predict the relative stability and population of two hypothetical tautomers in different environments. For 3,4-Dimethyl-1H-pyrazole, the tautomers are degenerate.
Pharmacological and Biological Research on 3,4 Dimethyl 1h Pyrazole Hcl Derivatives
Antimicrobial Efficacy Studies
Derivatives of the pyrazole (B372694) scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Research in this area has focused on synthesizing novel pyrazole-containing compounds and evaluating their efficacy against various pathogenic microorganisms.
Antibacterial Spectrum and Mechanisms of Action
Pyrazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action for their antibacterial properties is multifaceted, often involving the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase. nih.gov For instance, certain naphthyl-substituted pyrazole-derived hydrazones have demonstrated potent growth inhibition of Gram-positive strains and Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov These compounds are believed to exert their effect by disrupting the bacterial cell wall. nih.gov
Furthermore, in silico studies have predicted that some pyrazole derivatives can act as inhibitors of S. aureus DNA gyrase, with subsequent in vitro testing confirming moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov The versatility of the pyrazole nucleus allows for the development of hybrid molecules, such as pyrazole-thiazole hybrids, which have also shown potent antimicrobial properties. nih.gov
| Compound Type | Bacterial Strain(s) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 | nih.gov |
| Predicted S. aureus DNA gyrase inhibitors | Gram-positive and Gram-negative bacteria | as low as 12.5 | nih.gov |
| Pyrazolyl triazole intermediate | Micrococcus luteus | 3.9 | nih.gov |
Antifungal Activities
The antifungal potential of pyrazole derivatives has been explored against various pathogenic fungi. Studies have shown that substitutions on the pyrazole ring can significantly influence their antifungal efficacy. For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov
Among the tested compounds, isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was noted to be better than the commercial fungicide carbendazol. nih.gov Structure-activity relationship (SAR) analysis suggested that the nature of the substituent at the C-3 position of the pyrazole ring plays a crucial role in determining the antifungal activity. nih.gov
| Compound | Fungal Strain | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 | nih.gov |
Antitubercular Activity against Mycobacterial Strains
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with potential antitubercular activity. researchgate.net Research has focused on synthesizing and evaluating these compounds against Mycobacterium tuberculosis.
One area of investigation involves targeting essential enzymes in M. tuberculosis, such as UDP-galactopyranose mutase (UGM), which is crucial for the synthesis of the bacterial cell wall. mdpi.com A pyrazole-based compound, MS208, was identified as an inhibitor of MtbUGM. mdpi.com Subsequent synthesis and testing of pyrazole and triazole analogues revealed that while structural modifications did not always improve antitubercular activity, many compounds retained inhibitory activity against MtbUGM. mdpi.com For example, the pyrazole derivative DA10 showed a competitive model for MtbUGM inhibition with a Ki value of 51 ± 4 µM. mdpi.com
Another study identified a nitroso-containing pyrazole derivative, NSC 18725, which demonstrated a significant reduction in the viable bacilli load of starved Mycobacterium tuberculosis. nih.gov This compound was also found to be synergistic with the first-line anti-TB drug isoniazid (INH). nih.gov
| Compound | Target/Strain | Activity/Value | Reference |
|---|---|---|---|
| DA10 | MtbUGM | Ki = 51 ± 4 µM | mdpi.com |
| NSC 18725 | Starved M. tuberculosis | Significant reduction in viable bacilli | nih.gov |
Anti-inflammatory Response Modulation and Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with many exhibiting potent and selective inhibition of COX-2. ijpsjournal.comnih.govnih.govacs.org
The anti-inflammatory mechanism of these compounds is primarily attributed to their ability to suppress prostaglandin biosynthesis by inhibiting COX enzymes. nih.gov Numerous studies have reported the synthesis of novel pyrazole derivatives and their evaluation as COX inhibitors. For example, a study on 1,3,4-trisubstituted pyrazole derivatives found that all tested compounds were weak inhibitors of COX-1 but showed significant selective COX-2 inhibitory activity, with IC50 values ranging from 1.79 to 9.63 μM. nih.gov
Another study reported a 3-(trifluoromethyl)-5-arylpyrazole with a very high selectivity for COX-2 (IC50 = 0.02 μM) over COX-1 (IC50 = 4.5 μM). ijpsjournal.com The anti-inflammatory effects of these derivatives are often confirmed in vivo using models such as the carrageenan-induced paw edema test, where pyrazoles have been shown to reduce edema by 65–80%. ijpsjournal.com
| Compound Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| 1,3,4-Trisubstituted pyrazole derivatives | 45.23–204.51 | 1.79–9.63 | nih.gov |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | ijpsjournal.com |
| 1,5-Diarylpyrazoles-urea based hybrids | - | 0.52 | acs.org |
Antitumor and Antiproliferative Potentials in Cancer Cell Lines
The development of novel anticancer agents is a critical area of pharmaceutical research, and pyrazole derivatives have demonstrated significant promise in this field. Their antiproliferative activity has been evaluated against a variety of human cancer cell lines, revealing their potential to inhibit tumor growth through various mechanisms.
For instance, a library of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids was synthesized and tested against cancer cell lines including MCF7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate). nih.gov Two compounds from this series showed potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 μM. nih.gov Similarly, phthalazine-piperazine-pyrazole conjugates have shown significant activity against MCF7, A549, and DU145 (prostate) cancer cells, with one conjugate exhibiting IC50 values of 0.96, 1.40, and 2.16 µM, respectively. nih.gov
Other studies have focused on pyrazolo[4,3-c]pyridine derivatives, with one compound demonstrating potent activity against MCF7 and HepG2 (liver) cancer cells with IC50 values of 1.937 and 3.695 µg/mL, respectively. nih.gov The antiproliferative effects of these compounds are often associated with their ability to induce apoptosis and arrest the cell cycle in cancer cells.
| Compound Type | Cancer Cell Line | IC50 (μM or µg/mL) | Reference |
|---|---|---|---|
| 3,5-Disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82–6.28 μM | nih.gov |
| Phthalazine-piperazine-pyrazole conjugate | MCF7 | 0.96 μM | nih.gov |
| Phthalazine-piperazine-pyrazole conjugate | A549 | 1.40 μM | nih.gov |
| Phthalazine-piperazine-pyrazole conjugate | DU145 | 2.16 μM | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | MCF7 | 1.937 µg/mL | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | HepG2 | 3.695 µg/mL | nih.gov |
Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition)
Beyond their antimicrobial and anticancer properties, pyrazole derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases. Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease.
Several studies have synthesized and evaluated pyrazole derivatives for their anti-cholinesterase activity. For example, a series of N-substituted pyrazole derived α-aminophosphonates were designed, with two compounds proving to be more potent than the standard drugs tacrine, rivastigmine, and galantamine for AChE inhibition, exhibiting IC50 values between 0.055 ± 0.143 µM and 0.017 ± 0.02 µM. nih.gov
In another study, new 2-pyrazoline derivatives were synthesized and tested for their inhibitory effects on both AChE and butyrylcholinesterase (BuChE). nih.gov Four of the synthesized compounds were identified as selective AChE inhibitors, with the most potent compound showing an IC50 value of 0.040 μM. nih.gov
Additionally, pyrazole derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. Newly synthesized pyrazole compounds exhibited low-nanomolar inhibition constants against both hCA I and hCA II, with Ki values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. nih.gov
| Compound Type | Enzyme | Inhibition Value (IC50 or Ki) | Reference |
|---|---|---|---|
| N-substituted pyrazole derived α-aminophosphonates | AChE | 0.017–0.055 μM (IC50) | nih.gov |
| 2-Pyrazoline derivative | AChE | 0.040 μM (IC50) | nih.gov |
| Substituted pyrazole | hCA I | 5.13–16.9 nM (Ki) | nih.gov |
| Substituted pyrazole | hCA II | 11.77–67.39 nM (Ki) | nih.gov |
Bioavailability and Metabolic Fate Investigations
The development of pharmacologically active agents requires a thorough understanding of their behavior within a biological system. For derivatives of 3,4-Dimethyl-1H-pyrazole HCl, research into their bioavailability and metabolic fate is crucial for determining how they are absorbed, distributed throughout the body, chemically altered, and ultimately excreted. These pharmacokinetic properties are fundamental to establishing a compound's potential for therapeutic efficacy.
Investigations into the metabolic pathways of pyrazole-based compounds have revealed that they can undergo several biotransformations. Studies on the parent compound, pyrazole, have shown that its metabolic fate involves the formation of both hydroxylated and conjugated derivatives. nih.gov In research using isotopic labeling, seven distinct metabolites were identified in urine, indicating a significant degree of metabolism. nih.gov Two of these metabolites were found to be conjugated with a pentose, which suggests that the pyrazole ring may enter into the purine and pyrimidine salvage pathway, forming pyrazole ribosides. nih.gov This foundational knowledge of pyrazole metabolism provides a framework for understanding the potential biotransformation pathways for its more complex derivatives.
A detailed preclinical study on a potent and selective MET kinase inhibitor, a complex derivative of a pyrazolo[3,4-b]pyridine, offers specific insights into the pharmacokinetic profile of a highly substituted pyrazole compound. The oral bioavailability of this derivative, referred to as GNE-A, varied significantly across different species. nih.gov In mice, the oral bioavailability was high at 88.0%, while in rats, it was considerably lower at 11.2%. nih.gov Monkeys and dogs exhibited good oral bioavailability of 72.4% and 55.8%, respectively. nih.gov
Further pharmacokinetic parameters for GNE-A were determined, as detailed in the table below. Plasma clearance was low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg), and moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov The volume of distribution was substantial, ranging from 2.1 to 9.0 L/kg across the species tested, and the terminal elimination half-life varied from 1.67 hours in rats to a much longer 16.3 hours in dogs. nih.gov
The compound showed high plasma protein binding, in the range of 96.7-99.0%. nih.gov Additionally, blood-to-plasma concentration ratios were between 0.78 and 1.46, suggesting that the compound does not preferentially accumulate in red blood cells. nih.gov Transporter studies indicated that this pyrazole derivative is likely a substrate for both Multidrug Resistance Protein 1 (MDR1) and Breast Cancer Resistance Protein (BCRP), which are important efflux transporters that can influence a drug's absorption and distribution. nih.gov
Interactive Data Table: Preclinical Pharmacokinetic Parameters of a Pyrazole Derivative (GNE-A)
| Parameter | Mice | Rats | Monkeys | Dogs |
|---|---|---|---|---|
| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |
| Volume of Distribution (L/kg) | - | - | - | 2.1 - 9.0 (Range) |
| Terminal Elimination Half-life (h) | - | 1.67 | - | 16.3 |
Diverse Applications of 3,4 Dimethyl 1h Pyrazole Hcl in Non Medicinal Fields
Corrosion Inhibition Studies for Metallic Surfaces
The pyrazole (B372694) ring, with its nitrogen heteroatoms, is a key structural feature that imparts corrosion-inhibiting properties to many organic molecules. These compounds can adsorb onto metal surfaces, forming a protective layer that isolates the metal from corrosive environments. While direct studies on 3,4-Dimethyl-1H-pyrazole HCl are scarce, extensive research on other pyrazole derivatives provides strong evidence for its potential as a corrosion inhibitor.
Adsorption Isotherms and Electrochemical Characterization
The effectiveness of a corrosion inhibitor is often evaluated through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods help in understanding the mechanism of inhibition and the adsorption behavior of the inhibitor on the metal surface.
Adsorption Isotherms: The adsorption of pyrazole derivatives on metal surfaces, such as mild steel in acidic media, typically follows established adsorption isotherms like the Langmuir, Temkin, or Freundlich models. The Langmuir isotherm is frequently observed, suggesting the formation of a monolayer of the inhibitor on the metal surface. tandfonline.comresearchgate.netnih.govarabjchem.orgacs.org The adsorption process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). tandfonline.com
Potentiodynamic Polarization: Potentiodynamic polarization studies reveal that pyrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.netnih.gov This is observed by a decrease in the corrosion current density (icorr) in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS studies further confirm the protective nature of the adsorbed inhibitor layer. In the presence of pyrazole inhibitors, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. tandfonline.comresearchgate.netarabjchem.orgresearchgate.netjmaterenvironsci.com This indicates a slowing of the corrosion process at the metal-solution interface due to the formation of a protective film.
The following table summarizes the inhibition efficiency of various pyrazole derivatives on mild steel in HCl solution, as determined by electrochemical methods.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|
| Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) | 250 ppm | 92.0 | Weight Loss | tandfonline.com |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM) | 250 ppm | 95.9 | Weight Loss | tandfonline.com |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10-3 M | 90.8 | Gravimetric | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10-3 M | 91.8 | Gravimetric | nih.gov |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 mM | 90.2 | Gravimetric | acs.org |
Surface Morphological Analysis (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface of a metal before and after exposure to a corrosive environment, with and without an inhibitor. SEM analyses consistently show that in the absence of an inhibitor, the metal surface is severely damaged and corroded. tandfonline.com In contrast, in the presence of pyrazole derivatives, the surface is significantly smoother and shows much less damage, confirming the formation of a protective inhibitor film. tandfonline.com
Agricultural Applications as Nitrification Inhibitors
In agriculture, 3,4-dimethylpyrazole is most notably used in the form of its phosphate (B84403) salt, 3,4-dimethylpyrazole phosphate (DMPP), as a nitrification inhibitor. Nitrification is the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. While nitrate is a primary source of nitrogen for plants, it is also highly mobile and prone to leaching, leading to economic losses for farmers and environmental pollution. Nitrification inhibitors slow down this conversion, keeping nitrogen in the more stable ammonium form for a longer period.
Impact on Nitrogen Cycling in Soils
DMPP effectively inhibits the first step of nitrification by targeting the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB). This leads to several beneficial effects on the nitrogen cycle in agricultural soils:
Increased Ammonium Retention: By slowing down nitrification, DMPP helps to retain nitrogen in the form of ammonium, which is less susceptible to leaching.
Reduced Nitrate Leaching: Consequently, the concentration of nitrate in the soil is reduced, minimizing its loss through leaching into groundwater.
Improved Nitrogen Use Efficiency: With nitrogen being available to the plant for a longer duration, its uptake and utilization by the crop are enhanced.
The following table presents data on the effect of DMPP on nitrogen retention and loss in soil.
| Parameter | Control (Urea only) | Urea + DMPP | Reference |
|---|---|---|---|
| 15N Loss Rate | Higher | Lower | tandfonline.com |
| 15N Residual Rate | Lower | Higher | tandfonline.com |
| 15N Recovery Rate | Lower | Higher | tandfonline.com |
Environmental Fate and Persistence in Agricultural Ecosystems
The environmental fate and persistence of a nitrification inhibitor are crucial for its long-term viability and safety. Studies on DMPP indicate that its degradation in soil is primarily through chemical pathways rather than microbiological ones. This suggests that its persistence and efficacy can be influenced by soil properties such as pH and organic matter content. The degradation products of DMPP in the soil are generally considered to be environmentally benign, breaking down into phosphate, water, carbon dioxide, and nitrogen oxides.
Catalytic Applications in Organic Transformations
The pyrazole scaffold is a versatile building block in organic synthesis and has been incorporated into various ligands for transition-metal catalysis. The nitrogen atoms in the pyrazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. While specific catalytic applications of this compound are not well-documented, the broader class of pyrazole derivatives plays a significant role in various organic transformations.
Pyrazole-based Ligands: Pyrazole derivatives are widely used as N-donor ligands for transition metals like palladium, copper, nickel, and ruthenium in C-C and C-heteroatom coupling reactions. researchgate.netnih.gov For instance, pyrazolyl ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. rsc.orgmdpi.com
Homocoupling Reactions: Palladium-catalyzed homocoupling of pyrazole boronic esters has been used to synthesize bipyrazoles, which are important ligands in coordination chemistry. nih.gov
Other Catalytic Reactions: Pyrazole complexes have also shown catalytic activity in oxidation and hydrogenation reactions. arabjchem.orgrsc.org For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. arabjchem.org
The catalytic applications of pyrazoles are a dynamic area of research, and the specific properties of 3,4-Dimethyl-1H-pyrazole as a ligand or catalyst warrant further investigation.
Role as Key Intermediates in Fine Chemical Synthesis
This compound serves as a significant and versatile building block in the realm of organic and fine chemical synthesis. As the hydrochloride salt of 3,4-dimethyl-1H-pyrazole, this modification enhances the compound's stability and solubility, which facilitates its practical use in various chemical reactions . The specific arrangement of two methyl groups at the 3 and 4 positions on the pyrazole ring is a critical structural feature that influences its chemical behavior, making it a valuable precursor for a diverse range of complex molecules in non-medicinal fields .
The primary utility of this compound in fine chemical synthesis lies in its function as a foundational intermediate for producing specialized chemicals, particularly within the agrochemical and dye industries.
Key Applications in Synthesis:
Agrochemicals: The pyrazole scaffold is a cornerstone in the development of modern crop protection agents clockss.org. 3,4-Dimethyl-1H-pyrazole is a precursor for compounds with potential applications as growth regulators and pest control agents .
Fungicides: A significant area of research involves using the pyrazole structure to create novel fungicides nih.govnih.gov. Scientists synthesize a wide array of pyrazole derivatives to test their efficacy against pathogenic fungi that threaten crop production nih.govresearchgate.netmdpi.com. The pyrazole core is a key component in several commercial fungicides that act as respiration inhibitors in fungi nih.gov.
Herbicides and Insecticides: Beyond fungicides, the pyrazole chemical class is integral to the synthesis of compounds with herbicidal and insecticidal properties clockss.org.
Nitrification Inhibitors: 3,4-dimethyl-1H-pyrazole (3,4-DMP) is the active component of the soil nitrification inhibitor 3,4-dimethyl-1H-pyrazole phosphate (DMPP) nih.gov. This agrochemical product slows the conversion of ammonia to nitrates in the soil, which improves the efficiency of nitrogen fertilizers and reduces the production of nitrogenous greenhouse gases nih.gov. The phosphate form of the compound is used directly in fertilizers for agriculture and forestry europa.eu.
Dyes and Pigments: The pyrazole ring system is also utilized in the synthesis of certain dyes. Pyrazole derivatives can be used to create cationic pyrazole dyes for coloring polymer-based fibers and acid-modified polyesters google.com. Research has also demonstrated the synthesis of novel azo pyrazole disperse dyes, which are suitable for dyeing polyester fabrics nih.gov.
The reactivity of the pyrazole core allows for a variety of chemical transformations, making it a focal point for synthetic chemists aiming to construct new and functionalized heterocyclic systems for diverse industrial applications .
Future Research Directions and Translational Perspectives for 3,4 Dimethyl 1h Pyrazole Hcl Chemistry
Development of Novel Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, but the pursuit of more efficient, cost-effective, and environmentally benign methods remains a critical research objective. Traditional methods for synthesizing the pyrazole core often involve the condensation reaction of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls. longdom.orgnih.gov
Future research will likely focus on overcoming these limitations. Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step. An MCR approach using enaminones, benzaldehyde, and hydrazine-HCl in water has been shown to be a straightforward and sustainable method for generating pyrazole derivatives. longdom.org
Catalysis: Exploring novel catalysts, including nano-catalysts, to improve reaction rates and yields under milder conditions. nih.gov
Flow Chemistry: Utilizing continuous flow reactors to enhance control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: Employing microwave irradiation to significantly reduce reaction times and potentially increase product yields. frontiersin.org
The development of such methodologies will not only make the synthesis of 3,4-Dimethyl-1H-pyrazole HCl and its derivatives more efficient but also align with the principles of green chemistry.
| Synthetic Approach | Key Reactants | Primary Advantages | Reference |
| Facile Three-Step Synthesis | Butanone, Paraformaldehyde, Hydrazine (B178648) Hydrate (B1144303) | Uses readily available materials. | researchgate.netresearchgate.net |
| Cyclocondensation | Hydrazines, Diketones | A widely utilized and fundamental method for pyrazole synthesis. | nih.gov |
| Multicomponent Reaction | Enaminones, Benzaldehyde, Hydrazine-HCl | Environmentally friendly (uses water), simple procedure, cost-effective. | longdom.org |
| 1,3-Dipolar Cycloaddition | Diazo Compounds, Alkynes | An alternative to condensation methods, though may involve toxic reagents. | longdom.org |
Exploration of Undiscovered Biological Activities
The pyrazole nucleus is a well-known pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.net The most prominent application related to 3,4-Dimethyl-1H-pyrazole is its phosphate (B84403) salt (DMPP), a highly effective nitrification inhibitor used in agriculture to reduce nitrogen loss from fertilizers and decrease nitrous oxide emissions. researchgate.netresearchgate.netnih.gov
While its role in agriculture is established, the full therapeutic potential of this compound derivatives remains largely unexplored. Future research should pivot towards a systematic evaluation of its broader pharmacological profile. A critical area of current investigation is its reproductive toxicity, which is under review by the European Chemicals Agency (ECHA) based on a potential read-across from its analogue, DMPP. useforesight.io
Prospective research avenues include:
Anticancer Screening: Evaluating a library of novel this compound derivatives against various cancer cell lines, such as pancreatic, breast, and cervical cancer lines, where other pyrazole compounds have shown moderate cytotoxicity. nih.gov
Antimicrobial and Antifungal Assays: Testing for efficacy against a panel of pathogenic bacteria and fungi, a known strength of the pyrazole scaffold. nih.gov
Enzyme Inhibition Studies: Investigating the potential of its derivatives to act as inhibitors for specific enzymes implicated in disease, such as cyclooxygenase (COX) for anti-inflammatory applications or kinases in cancer therapy. umich.edu
Neurological and Metabolic Disorders: Exploring potential activities related to neurodegenerative diseases or metabolic conditions, which are less traditional but potentially fruitful areas for pyrazole chemistry.
This systematic exploration could lead to the identification of new lead compounds for drug discovery, expanding the utility of this compound far beyond its current applications.
| Known/Potential Activity | Compound/Derivative Class | Context of Application | Reference |
| Nitrification Inhibition | 3,4-Dimethylpyrazole phosphate (DMPP) | Agriculture: Reduces nitrogen loss and greenhouse gas emissions. | researchgate.netresearchgate.net |
| Anticancer | General Pyrazole Derivatives | Medicinal Chemistry: Investigated against various cancer cell lines. | nih.gov |
| Anti-inflammatory | General Pyrazole Derivatives | Medicinal Chemistry: Potential as COX-2 inhibitors. | umich.edu |
| Antimicrobial/Antifungal | General Pyrazole Derivatives | Medicinal Chemistry: Broad-spectrum activity against pathogens. | nih.gov |
| Reproductive Toxicity | 3,4-Dimethyl-1H-pyrazole (3,4-DMP) | Toxicology: Currently under evaluation by ECHA. | useforesight.io |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is revolutionizing chemical research. For this compound, integrating these approaches can accelerate the discovery and optimization of new derivatives and applications.
Computational chemistry, including quantum chemical simulations, can predict molecular structures, physicochemical properties, and reactivity. These theoretical studies can provide insights into reaction mechanisms and help in designing more efficient synthetic routes. For instance, quantum calculations have been used to elucidate the adsorption mechanism of pyrazole-based corrosion inhibitors on metal surfaces. researchgate.net
In the context of biological activity, computational tools are invaluable for:
Molecular Docking: Simulating the interaction of pyrazole derivatives with target proteins to predict binding affinity and mode, thereby identifying promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate chemical structure with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of derivatives to identify candidates with favorable drug-like properties early in the discovery process.
These computational predictions must be coupled with advanced experimental techniques for validation. High-throughput screening (HTS) can rapidly test large libraries of compounds for biological activity. Advanced analytical methods like ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for accurate quantification in complex matrices like soil, while single-crystal X-ray diffraction is essential for unambiguously determining molecular structures. nih.gov This integrated workflow creates a powerful feedback loop, where experimental results refine computational models, leading to more accurate predictions and a more efficient research and development cycle.
Sustainable Synthesis and Environmental Impact Mitigation
In line with the global push towards green chemistry, a major future direction for this compound chemistry is the development of sustainable processes and a thorough understanding of its environmental footprint. frontiersin.org This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency in synthetic protocols.
Key strategies for sustainable synthesis include:
Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). longdom.orgfrontiersin.org
Catalyst-Free Reactions: Designing reactions that can proceed efficiently at ambient temperatures without the need for a catalyst, thus reducing waste and potential metal contamination. frontiersin.org
Atom Economy: Prioritizing reaction types, such as multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product. longdom.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3,4-dimethyl-1H-pyrazole (3,4-DMP) in soil matrices, and how can matrix interference be minimized?
- Methodological Answer: Ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) using perfluoroalkanoic acids as ion-pair reagents improves retention time (RT) control and peak shape by enhancing hydrophobicity. This approach reduces co-elution with soil matrix components, eliminating the need for extensive sample cleanup. Internal standards like 3,4-DMP-15N2 ensure quantification accuracy by correcting for matrix effects .
Q. How can 3,4-DMP be extracted from soil or fertilizer samples for HPLC analysis?
- Methodological Answer: Acidic extraction (e.g., 0.01 M HCl) coupled with solid-phase extraction (SPE) using reversed-phase cartridges is effective. EN 16328:2012 outlines a validated protocol involving methanol-water extraction followed by HPLC separation on a C18 column with UV detection at 220 nm. Recovery rates >90% are achievable with optimized pH and solvent ratios .
Q. What are the key physicochemical properties of 3,4-DMP HCl, and how are they experimentally determined?
- Methodological Answer: Key properties include melting point (44–46°C), water solubility (slightly soluble), and density (0.9325 g/cm³). These are determined via differential scanning calorimetry (DSC), gravimetric analysis, and NMR spectroscopy. Purity is assessed using HPLC with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min .
Q. What synthetic routes are available for 3,4-DMP derivatives, and how is reaction progress monitored?
- Methodological Answer: Cyclocondensation of hydrazines with diketones in ethanol under nitrogen yields pyrazole derivatives. Reaction progress is tracked via thin-layer chromatography (TLC) and FT-IR to confirm intermediate formation. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and ORTEP-3 aid in resolving structural ambiguities of 3,4-DMP derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines molecular geometry, hydrogen bonding, and packing interactions. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters. Hydrogen atoms are modeled using riding coordinates, with anisotropic displacement parameters for non-H atoms .
Q. What experimental designs are optimal for assessing 3,4-DMP’s efficacy as a nitrification inhibitor compared to dicyandiamide (DCD)?
- Methodological Answer: Soil incubation studies under controlled aerobic conditions (25°C, 60% water-holding capacity) with ammonium sulfate as the N source. Nitrate accumulation is measured via ion chromatography. Binding affinity to Nitrosomonas enzymes is quantified using isothermal titration calorimetry (ITC) to compare inhibition kinetics .
Q. How can conflicting data on 3,4-DMP’s environmental persistence be resolved?
- Methodological Answer: Discrepancies arise from varying soil types and analytical methods. Standardize testing using OECD 307 guidelines (aerobic/anaerobic soil degradation) with isotope-labeled 3,4-DMP-15N2. Cross-validate results using LC-MS/MS (for quantification) and 15N NMR (to track degradation pathways) .
Q. What strategies improve the stability of 3,4-DMP formulations under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Phosphate buffering (pH 6.5–7.0) and lyophilization enhance thermal stability. For field applications, encapsulation in biodegradable polymers (e.g., poly(lactic-co-glycolic acid)) reduces hydrolysis .
Q. How can computational modeling predict 3,4-DMP’s interactions with soil microbial enzymes?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to ammonia monooxygenase (AMO). Key parameters include binding energy (ΔG), hydrogen bond networks, and conformational stability over 100 ns trajectories. Validate predictions with site-directed mutagenesis of active-site residues .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
